Product packaging for Methyl phenylacetate(Cat. No.:CAS No. 101-41-7)

Methyl phenylacetate

Cat. No.: B094091
CAS No.: 101-41-7
M. Wt: 150.17 g/mol
InChI Key: CRZQGDNQQAALAY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Methyl Phenylacetate (B1230308)

The study and synthesis of methyl phenylacetate have evolved significantly since its initial applications. Historically, its pleasant and strong honey-like scent made it a valuable component in the flavor and fragrance industries. wikipedia.orgottokemi.com It occurs naturally in trace amounts in various foods and beverages, including coffee, honey, brandy, and pepper. wikipedia.orgchemicalbook.comscentspiracy.com

Early production methods focused on reliability and yield for these commercial applications. A common industrial synthesis involves the hydrolysis and subsequent esterification of phenylacetonitrile (B145931). chemicalbook.comchemicalbook.com This process typically involves reacting phenylacetonitrile with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com Another established method uses benzyl (B1604629) chloride as a primary raw material, which is converted to a Grignard reagent and then reacted with a methyl carbonate. google.com

Research has since progressed to explore more efficient and environmentally benign synthesis routes. Enzymatic synthesis, for example, represents a modern approach. Studies have shown that enzymes like various lipases can catalyze the esterification of phenylacetic acid with methanol or the reaction of the acid with dialkyl carbonates in organic solvents like toluene, offering a greener alternative to traditional chemical catalysis. chemicalbook.com

The evolution of research has also seen a shift from merely using this compound as an ingredient to studying its fundamental chemical behavior. This includes investigations into its photolytic decomposition in methanol and detailed spectroscopic studies of its enolate structures, which are crucial for understanding its reactivity in organic synthesis. acs.orgacs.org

Interdisciplinary Significance of this compound in Contemporary Chemical Science

The utility of this compound extends across multiple chemical disciplines, highlighting its versatility as a molecule of interest.

Organic and Chemical Synthesis: In synthetic organic chemistry, this compound is a key precursor and reagent. chemimpex.com It is a starting material for producing synthetic perfumes and other fine chemicals. chemicalbook.comsigmaaldrich.com Its enolate chemistry is of particular interest; studies have explored the generation of its enolate using strong, non-nucleophilic bases like Schwesinger bases to create "naked" anions, which exhibit enhanced reactivity in reactions such as alkylations. researchgate.net Furthermore, it is the precursor to methyl phenyldiazoacetate, a reagent used in cyclopropanation reactions. wikipedia.org

Pharmaceutical and Biochemical Research: The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comchemimpex.com It also acts as an acylating agent in the enantioselective acylation of β-lactam intermediates using enzymes like penicillin G amidase, a process relevant to the production of semi-synthetic penicillins. chemicalbook.comsigmaaldrich.com Recent research has uncovered its role in biological pest control. The bacterium Bacillus mycoides produces this compound and phenylacetic acid, which have been shown to suppress spore germination in the pathogenic fungus Fusarium oxysporum, indicating its potential as a natural fungicide. nih.gov

Analytical and Materials Chemistry: In analytical chemistry, this compound has been used as a model compound for partition coefficient measurement experiments. chemicalbook.comsigmaaldrich.com In the materials sector, it functions as an effective solvent in the formulation of paints, coatings, and adhesives, where its low toxicity and favorable evaporation rate are advantageous. chemimpex.comchemimpex.com The growing demand for bio-compatible solvents has increased interest in this compound as a potential replacement for conventional solvent components in coating formulations. businessresearchinsights.com

Current Research Frontiers and Unaddressed Challenges in this compound Studies

Contemporary research on this compound is focused on refining its synthesis, expanding its applications, and deepening the understanding of its chemical and biological activities.

A significant frontier is the development of "green" and highly efficient synthetic methods. While enzymatic processes are promising, challenges remain in optimizing reaction conditions, enzyme stability, and cost-effectiveness for industrial-scale production. chemicalbook.com Another active area involves the precise control of its reactivity in stereoselective synthesis. Research into its enolates, including the influence of counter-ions and solvents on their structure and reactivity, aims to unlock its potential for creating chiral molecules with high diastereoselectivity. acs.orgresearchgate.net For example, using cation-free bases can dramatically improve the diastereoselectivity of alkylation reactions compared to traditional lithiated bases. researchgate.net

Unaddressed challenges include fully elucidating the mechanisms behind its biological activities. While its antifungal properties against certain plant pathogens have been identified, the precise molecular interactions and pathways involved are still under investigation. nih.gov Further exploration of its role as a semiochemical in plant-insect or plant-microbe interactions could open new avenues for agricultural applications. Additionally, expanding its utility as a building block in the synthesis of novel polymers or functional materials remains a promising but less explored research domain.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂ chemimpex.comchemimpex.com
Molecular Weight 150.17 g/mol nih.govsigmaaldrich.com
Appearance Colorless to pale yellow liquid wikipedia.orgchemimpex.comchemimpex.com
Odor Strong, sweet, honey-like, floral wikipedia.orgchemicalbook.comscentspiracy.com
Boiling Point 218 °C (lit.) chemicalbook.comsigmaaldrich.com
Density 1.066 g/mL at 20 °C (lit.) chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.503 - 1.509 chemicalbook.comchemimpex.com
Solubility Slightly soluble in water; soluble in most organic solvents wikipedia.orgottokemi.comnih.gov
Flash Point 99.5 °C (closed cup) sigmaaldrich.com

Overview of this compound Applications

FieldSpecific ApplicationSource(s)
Flavors & Fragrances Ingredient for honey, floral, and oriental scents in perfumes and cosmetics. chemicalbook.comscentspiracy.com
Flavoring agent in foods like candies and beverages. chemimpex.comchemimpex.com
Organic Synthesis Precursor for synthetic perfumes and other esters. chemicalbook.comsigmaaldrich.com
Reagent for alkylation and acylation reactions. sigmaaldrich.comresearchgate.net
Starting material for methyl phenyldiazoacetate. wikipedia.org
Pharmaceuticals Intermediate in the synthesis of various active compounds. chemimpex.comchemimpex.com
Reagent for enzymatic synthesis of semi-synthetic antibiotics. chemicalbook.comsigmaaldrich.com
Agrochemicals Natural antifungal agent against pathogenic fungi like Fusarium. nih.gov
Materials Science Solvent for paints, coatings, and adhesives. chemimpex.comchemimpex.combusinessresearchinsights.com
Analytical Chemistry Model compound for partition coefficient measurements. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B094091 Methyl phenylacetate CAS No. 101-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylacetate
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InChI

InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
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InChI Key

CRZQGDNQQAALAY-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CC1=CC=CC=C1
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID1044352
Record name Methyl phenylacetate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless to nearly colourless liquid; intense odour suggestive of honey and jasmine
Record name Methyl phenylacetate
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Boiling Point

215 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg
Record name Methyl phenylacetate
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Solubility

Soluble in most organic solvents; 1:6 in 60% alcohol; insoluble in water, glycerin and propylene glycol., Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 6 mL 60% ethanol (in ethanol)
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Density

1.062 g/mL, 1.061-1.067
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Vapor Density

5.18 (Air = 1)
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Vapor Pressure

0.16 [mmHg], Vapor pressure: reported as range 16.931 - 362 Pa at 20-50 °C, 0.13 mm Hg at 20 °C
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Record name Methyl phenylacetate
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Color/Form

Colorless liquid

CAS No.

101-41-7
Record name Methyl phenylacetate
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Record name METHYL PHENYLACETATE
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Record name Benzeneacetic acid, methyl ester
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Synthetic Methodologies and Reaction Pathways of Methyl Phenylacetate

Advanced Catalytic Synthesis of Methyl Phenylacetate (B1230308)

The synthesis of methyl phenylacetate is predominantly achieved through the esterification of phenylacetic acid with methanol (B129727). The evolution of catalytic systems has been pivotal in enhancing the efficiency and sustainability of this process.

Homogeneous Catalysis in Esterification Processes

Traditionally, the esterification of carboxylic acids is catalyzed by homogeneous mineral acids such as sulfuric acid, p-toluenesulfonic acid (PTSA), and hydrochloric acid. researchgate.net These catalysts are effective in achieving high yields. For instance, a common industrial method involves the reaction of phenylacetonitrile (B145931) with methanol and sulfuric acid, which undergoes hydrolysis and subsequent esterification to yield this compound. chemicalbook.com

More recently, ionic liquids (ILs) have emerged as promising "green" alternatives to conventional homogeneous catalysts. These compounds are salts that are liquid at low temperatures and possess negligible vapor pressure, good thermal stability, and recyclability. google.com In the synthesis of phenylacetate esters, ionic liquids like [BMIM]HSO₄ and [EMIM]HSO₄ have been used as both catalyst and solvent, facilitating high yields under moderate reaction conditions. google.com The use of ILs avoids the need for volatile and often toxic organic solvents. google.com

Table 1: Comparison of Homogeneous Catalysts in Phenylacetate Synthesis

Catalyst Reactants Temperature (°C) Reaction Time (hours) Yield (%) Reference
Sulfuric Acid Phenylacetonitrile, Methanol 95-100 6 80 chemicalbook.com
[BMIM]HSO₄ Phenol, Acetic Anhydride 120 12 90 google.com
[EMIM]HSO₄ Phenol, Acetic Anhydride 100 12 Not Specified google.com
[NMPH]HSO₄ Phenol, Acetic Anhydride 80 10 89 google.com

Note: This table is interactive and can be sorted by clicking on the column headers.

Heterogeneous Catalysis for Sustainable this compound Production

To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficulty in separation, research has shifted towards solid acid catalysts. researchgate.netiastate.edu These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive, aligning with the principles of green chemistry. gcsu.edu

Prominent examples of heterogeneous catalysts include:

Ion-Exchange Resins: Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, has proven to be a highly effective and selective catalyst for esterification reactions. arkat-usa.orgresearchgate.net It can be used under solvent-free conditions, further enhancing the environmental credentials of the process. gcsu.eduportico.org Studies have shown that Amberlyst-15 can achieve high yields (around 80%) in the esterification of phenylacetic acid. researchgate.net

Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites and shape-selective properties, making them excellent catalysts for esterification. mdpi.com H-β zeolite, for instance, has been successfully used in the solvent-free synthesis of p-cresyl phenylacetate, demonstrating high efficiency, especially under microwave irradiation which can significantly shorten reaction times compared to conventional heating. mdpi.comacs.org

Metal-Exchanged Clays: Montmorillonite nanoclays exchanged with metal cations such as Al³⁺, Zn²⁺, and Fe³⁺ have also been employed as catalysts. nih.gov Al³⁺-montmorillonite, in particular, has shown high activity in the liquid-phase esterification of phenylacetic acid. nih.gov

Table 2: Performance of Heterogeneous Catalysts in Phenylacetic Acid Esterification

Catalyst Alcohol Conditions Yield (%) Key Advantage Reference
Amberlyst-15 Various alcohols Solvent-free, 110°C, 6 hours ~80 Reusable, non-corrosive researchgate.netarkat-usa.org
H-β Zeolite p-Cresol Solvent-free, microwave, 463 K, 1 hr High Rapid reaction rate mdpi.comacs.org
Al³⁺-montmorillonite p-Cresol Toluene, reflux High Active and reusable nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Biocatalytic Approaches to this compound Synthesis

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally benign route for ester synthesis. Lipases are the most commonly used enzymes for esterification due to their stability in organic solvents and lack of need for cofactors. mdpi.com

The synthesis of phenylacetate esters has been successfully demonstrated using various lipases. For example, immobilized Candida antarctica lipase B (often known as Novozym 435) is a widely used and effective biocatalyst for this transformation. chemicalbook.comnih.gov Enzymatic reactions are typically conducted under mild conditions (e.g., 40°C), minimizing energy consumption and the formation of byproducts. chemicalbook.com Lipases from Pseudomonas sp. and Alcaligenes sp. have also shown high enantioselectivity in the transesterification of related compounds, often enhanced when conducted in ionic liquids. A study on the synthesis of propyl-phenyl acetate using immobilized Candida antarctica lipase-B achieved a maximum conversion of 96.1% in just 40 minutes at 40°C. nih.gov The biocatalyst could also be reused multiple times without a significant loss of activity. nih.gov

Reaction Mechanisms of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts.

Kinetic Studies of Phenylacetic Acid Esterification

The esterification of a carboxylic acid with an alcohol is a reversible reaction. Kinetic studies help in determining the rate of reaction and the factors influencing it. For acid-catalyzed esterification, the reaction typically follows a second-order kinetic model. nih.govaustinpublishinggroup.com

Several studies have investigated the kinetics of esterification using various catalysts:

With heterogeneous catalysts like H-β zeolite, the reaction rate is influenced by temperature, reactant molar ratio, and catalyst amount. acs.org The experimental data from such studies are used to estimate kinetic parameters and activation energy. acs.org

In homogeneous catalysis , pseudo-first-order kinetics have been applied when one reactant (like methanol) is used in large excess. zenodo.org The specific reaction rate varies with the type of acid catalyst used, with hydrochloric acid showing higher activity at lower temperatures compared to sulfuric acid or phosphotungstic acid. zenodo.org

For biocatalytic systems , a second-order kinetic model has been proposed for the lipase-catalyzed synthesis of propyl-phenyl acetate, showing good agreement between experimental and theoretical data. nih.gov

The activation energy (Ea) is a key parameter derived from kinetic studies, indicating the minimum energy required for the reaction to occur.

Thermodynamic Analysis of Synthetic Routes

Thermodynamic analysis provides insight into the feasibility and equilibrium position of the esterification reaction. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Esterification is typically an exothermic reaction, meaning it releases heat (negative ΔH). uobaghdad.edu.iq This is a crucial factor in reactor design and temperature control. The Van't Hoff equation can be used to determine the heat of reaction from the temperature dependency of the equilibrium constant. austinpublishinggroup.com

For the lipase-catalyzed synthesis of propyl-phenyl acetate, thermodynamic studies revealed that an increase in temperature affects the ΔG values, indicating that the lipase is most effective at moderate temperatures around 40°C. nih.gov This analysis helps in defining the optimal temperature window for maximizing conversion while maintaining enzyme stability.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles such as the use of safer solvents, maximizing atom economy, and reducing waste are central to developing more sustainable synthetic routes.

Atom Economy and E-Factor Considerations

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is a key concept in green chemistry.

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Let's compare two synthetic routes to this compound:

Traditional Fischer Esterification: Phenylacetic acid reacts with methanol, catalyzed by an acid like sulfuric acid.

Reaction: C₈H₈O₂ (Phenylacetic acid) + CH₄O (Methanol) → C₉H₁₀O₂ (this compound) + H₂O (Water)

Molecular Weights: Phenylacetic acid (136.15 g/mol ), Methanol (32.04 g/mol ), this compound (150.17 g/mol ), Water (18.02 g/mol )

Atom Economy = [150.17 / (136.15 + 32.04)] x 100 = 89.3% This reaction has a relatively high atom economy, with water being the only byproduct.

Synthesis from Benzyl (B1604629) Chloride: A method involves the reaction of benzyl chloride with sodium cyanide to form phenylacetonitrile, followed by hydrolysis and esterification. masterorganicchemistry.com A greener alternative avoids the highly toxic cyanide by using carbonylation. For example, the palladium-catalyzed methoxycarbonylation of benzyl acetate.

Reaction: C₉H₁₀O₂ (Benzyl acetate) + CO (Carbon Monoxide) + CH₄O (Methanol) → C₉H₁₀O₂ (this compound) + CH₃COOH (Acetic acid)

Molecular Weights: Benzyl acetate (150.17 g/mol ), CO (28.01 g/mol ), Methanol (32.04 g/mol ), this compound (150.17 g/mol ), Acetic acid (60.05 g/mol )

Atom Economy = [150.17 / (150.17 + 28.01 + 32.04)] x 100 = 71.4% While this route might be advantageous in other aspects (e.g., avoiding hazardous reagents), its atom economy is lower than direct esterification.

E-Factor (Environmental Factor): The E-Factor was introduced by Roger Sheldon and is defined as the total mass of waste produced per unit mass of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates less waste and a greener process. The E-Factor considers unreacted starting materials, solvent losses, catalyst, and byproducts. For the Fischer esterification, the main byproduct is water. However, the use of a homogenous acid catalyst (like H₂SO₄) that requires neutralization and results in salt formation, along with solvent used for reaction and purification, would significantly increase the E-Factor. In contrast, a process using a recyclable heterogeneous catalyst and minimal or no solvent would have a much lower E-Factor, even if its atom economy is not 100%.

Derivatization and Functionalization Reactions of this compound

This compound is a versatile molecule that can undergo various reactions to create new derivatives. These reactions can target the ester group, the aromatic ring, or the active methylene (-CH₂-) group.

Transesterification Reactions and Mechanism

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves replacing the methyl group (-OCH₃) with a different alkoxy group (-OR'). The reaction is typically catalyzed by an acid or a base. researchgate.netlibretexts.org

Mechanism: The reaction is an equilibrium process. To drive it towards the desired product, the alcohol reactant (R'OH) is often used in excess, or the leaving alcohol (methanol) is removed from the reaction mixture as it forms. researchgate.net

Base-Catalyzed Transesterification: A strong base, such as an alkoxide (R'O⁻), acts as the nucleophile.

Nucleophilic Addition: The alkoxide attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group to form the new ester. The methoxide then deprotonates the starting alcohol to regenerate the catalytic alkoxide.

Acid-Catalyzed Transesterification: A strong acid (e.g., H₂SO₄) is used as a catalyst. libretexts.org

Protonation: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the new alcohol (R'OH) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the methoxy group.

Elimination: The protonated methoxy group leaves as a neutral methanol molecule, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

Reduction and Oxidation Pathways

Reduction Pathways: The ester functional group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution to form an intermediate aldehyde, which is then immediately reduced via nucleophilic addition to yield 2-phenylethanol after an acidic workup. study.com

C₆H₅CH₂COOCH₃ + LiAlH₄ → C₆H₅CH₂CH₂OH

Catalytic Hydrogenation: Under high pressure and temperature, and in the presence of catalysts like ruthenium-phosphine complexes, this compound can be hydrogenated to 2-phenylethanol. researchgate.net

Partial Reduction to Aldehyde: Using a less reactive, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), the reduction can be stopped at the aldehyde stage. masterorganicchemistry.comorganic-synthesis.com The tetrahedral intermediate formed after the initial hydride attack is stable at low temperatures and does not eliminate the alkoxide until the aqueous workup, at which point the aldehyde is formed.

C₆H₅CH₂COOCH₃ + DIBAL-H (at -78 °C) → C₆H₅CH₂CHO (Phenylacetaldehyde)

Oxidation Pathways: The methylene group (α-carbon) adjacent to the carbonyl is susceptible to oxidation. A practical method involves using aqueous tert-butyl hydroperoxide (TBHP) with a copper catalyst (e.g., CuO) to convert this compound into its corresponding α-ketoester, methyl 2-oxo-2-phenylacetate. This reaction provides a direct route to valuable α-ketoesters from readily available aryl acetates.

Advanced Analytical and Spectroscopic Characterization of Methyl Phenylacetate in Research

High-Resolution Chromatographic Techniques for Methyl Phenylacetate (B1230308) Analysis

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. researchgate.net For a compound like methyl phenylacetate, high-resolution methods are employed to achieve separation from complex sample components and to ensure accurate quantification. researchgate.net The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the nature of the sample matrix. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and robust technology for the analysis of volatile compounds like this compound. nih.gov This technique is highly effective for both trace-level detection and comprehensive metabolite profiling. nih.govaidic.it In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column, before being fragmented and detected by a mass spectrometer. frontiersin.org

For trace analysis, the high sensitivity of GC-MS, particularly when operating in selected ion monitoring (SIM) mode, allows for the detection of minute quantities of this compound. researchgate.netnih.gov The mass spectrum of this compound is characterized by specific ion fragments that serve as a fingerprint for its identification. The molecular ion peak ([M]+) appears at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight. nih.gov Key fragments are observed at m/z 91, representing the tropylium ion ([C7H7]+), which is a common and abundant fragment for compounds containing a benzyl (B1604629) group, and m/z 59, corresponding to the methoxycarbonyl group ([COOCH3]+). nih.gov

Table 1: Characteristic GC-MS Electron Ionization (EI) Fragments of this compound. nih.gov
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
15030.05[C9H10O2]+ (Molecular Ion)
9199.99[C7H7]+ (Tropylium Ion)
6512.05[C5H5]+

In the field of metabolomics, GC-MS is instrumental for metabolite profiling, which involves the comprehensive identification and quantification of small molecules in biological samples. nih.govpomics.com For instance, GC-MS-based methods are used to analyze urinary metabolites in disorders like phenylketonuria, where phenylacetic acid (a related metabolite of this compound) is a key biomarker. nih.gov Such profiling requires derivatization steps, like silylation, to increase the volatility of polar metabolites before GC-MS analysis. nih.gov This approach allows for the simultaneous measurement of numerous chemically diverse compounds, providing a detailed snapshot of metabolic pathways. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For the analysis of this compound and its metabolites in complex biological matrices such as plasma and urine, liquid chromatography-mass spectrometry (LC-MS) is often the preferred method. nih.govnih.gov This is particularly true for metabolites that may be less volatile or thermally unstable, making them less suitable for GC-MS. researchgate.net LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. mdpi.com

Validated LC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous determination of phenylacetic acid and related compounds in biological fluids. nih.govspringermedizin.de These methods typically utilize a reverse-phase column for separation and a mass spectrometer operating in selected reaction monitoring (SRM) mode for quantification. nih.gov The use of deuterated analogues as internal standards ensures high accuracy and precision. nih.gov The robustness and speed of modern LC-MS/MS methods allow for the analysis of a large number of samples, which is crucial in clinical and research settings. nih.govresearchgate.net Sample preparation often involves solid-phase extraction (SPE) to remove matrix interferences and enrich the analytes of interest, thereby improving detection sensitivity. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Phenylacetate and Related Compounds in Biological Fluids. nih.gov
ParameterCondition
ChromatographyReverse-Phase Liquid Chromatography
Detection ModeTandem Mass Spectrometry (MS/MS)
Ionization ModeNegative Ion Electrospray (ESI-)
QuantificationSelected Reaction Monitoring (SRM)
Internal StandardsDeuterated Analogues
Limit of Quantification~100 ng/mL (0.3-0.8 µmol/L)

Enantiomeric Separation and Chiral Analysis Methodologies

This compound itself is an achiral molecule as it does not possess a stereocenter. However, chiral analysis becomes critically important when dealing with its chiral derivatives or when it is used as a reagent in stereoselective syntheses. sigmaaldrich.com The separation of enantiomers is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. A detailed example can be drawn from the analysis of a chiral derivative of phenylalanine methyl ester, a compound structurally similar to this compound. wiley-vch.de In one study, the enantiomers of an N-benzylidene phenylalanine methyl ester were separated using a Chiralpak-AD-H column. wiley-vch.de The mobile phase consisted of a mixture of n-hexane and 2-propanol, and the separation was monitored using a UV detector. wiley-vch.de This methodology allows for the precise determination of enantiomeric excess (e.e.), which is a critical parameter in asymmetric synthesis. wiley-vch.de

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Separation of a Phenylalanine Methyl Ester Derivative. wiley-vch.de
ParameterCondition
HPLC ColumnChiralpak-AD-H (250x4.6 mm ID)
Mobile Phasen-hexane/2-propanol (80/20 v/v)
Flow Rate1 mL/min
DetectionUV at 254 nm
Retention Time (S-enantiomer)5.3 min
Retention Time (R-enantiomer)5.7 min

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. study.com For this compound, 1D NMR techniques like ¹H and ¹³C NMR are routinely used to confirm its structure. chegg.com

Multi-Dimensional NMR Techniques for Structural Elucidation of Derivatives

While 1D NMR is sufficient for simple molecules like this compound, the structural elucidation of its more complex derivatives necessitates the use of advanced multi-dimensional (2D) NMR techniques. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within a molecule. researchgate.net

COSY experiments reveal scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH), helping to identify adjacent protons, such as those on the phenyl ring.

HSQC spectra show correlations between protons and their directly attached carbons, allowing for unambiguous assignment of carbon signals.

For a hypothetical derivative, such as methyl 2-(4-chlorophenyl)acetate, a COSY spectrum would show the coupling pattern of the aromatic protons. An HMBC experiment would be key to confirming the structure by showing a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as correlations from the methylene protons (-CH₂-) to carbons in the phenyl ring.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃). nih.gov
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
1-171.8C=O
23.62 (s, 2H)41.3-CH₂-
3-134.4Aromatic C (quaternary)
47.25-7.35 (m, 5H)129.3Aromatic CH
57.25-7.35 (m, 5H)128.5Aromatic CH
67.25-7.35 (m, 5H)127.0Aromatic CH
73.68 (s, 3H)52.0-OCH₃

Isotopic Labeling and NMR Relaxation Studies

Isotopic labeling involves the specific incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into a molecule. nih.gov This technique is a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and simplifying complex NMR spectra. For instance, by synthesizing this compound with a ¹³C-labeled methyl group ([¹³C]H₃-), researchers can track the fate of this specific group in biological systems or chemical reactions using ¹³C NMR. Methyl-specific isotope labeling is particularly valuable in NMR studies of large biomolecules where it enhances sensitivity. nih.gov

NMR relaxation studies provide insights into the dynamic properties of molecules. nih.gov The measurement of relaxation times, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, can yield information on molecular tumbling, internal motions, and intermolecular interactions. For this compound, comparing the T₁ values of the rapidly rotating methyl carbon to the carbons of the more slowly tumbling phenyl ring can provide a detailed picture of the molecule's anisotropic motion in solution. These studies are fundamental for understanding how the molecule interacts with its environment, such as solvents or potential binding sites in a biological system. nih.gov

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure and dynamics of chemical compounds. researchgate.net Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, offering a "molecular fingerprint" that is invaluable for reaction monitoring and mechanistic studies. mdpi.com By analyzing the characteristic frequencies at which chemical bonds vibrate, researchers can gain real-time insights into the progress of a chemical reaction, identifying reactants, intermediates, and products.

Fourier Transform Infrared (FTIR) spectroscopy is a widely utilized analytical technique for monitoring the progress of chemical reactions by tracking changes in the concentration of various functional groups. mdpi.comsciepub.com The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds within a molecule. For this compound, the most prominent vibrational bands are associated with the ester functional group and the aromatic ring.

In reaction monitoring, the FTIR spectrometer records spectra at regular intervals throughout a chemical process. The disappearance of absorption bands characteristic of reactants and the simultaneous appearance of bands corresponding to products allow for the real-time tracking of the reaction kinetics. For instance, in the hydrolysis of this compound to phenylacetic acid and methanol (B129727), FTIR can monitor the decrease in the intensity of the ester C=O stretching band and the C-O stretching bands of this compound, while observing the emergence of the broad O-H stretching band of the carboxylic acid and the O-H band of methanol. This data enables the determination of reaction rates, endpoints, and the potential identification of transient intermediates. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1740
C-O (Ester) Stretch ~1200-1150
=C-H (Aromatic) Stretch ~3100-3000
C=C (Aromatic) Stretch ~1600, ~1500

This interactive table provides the key infrared absorption frequencies for identifying this compound and monitoring its transformation during a chemical reaction.

Raman spectroscopy is an exceptionally valuable tool for the in situ analysis of chemical reactions, providing real-time data on molecular composition and structure under actual reaction conditions. mt.comresearchgate.net Unlike FTIR, Raman spectroscopy is not hindered by the strong infrared absorption of water, making it ideal for monitoring reactions in aqueous media. The technique involves illuminating a sample with a monochromatic laser; the scattered light provides a spectrum characteristic of the molecule's vibrational modes. mt.com Modern systems often utilize fiber-optic probes that can be directly immersed into a reaction vessel, enabling non-invasive, continuous monitoring. mt.com

For this compound, Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring and the C=O double bond. The unique Raman signatures of reactants, products, and intermediates allow for their quantitative tracking throughout a reaction. mdpi.com This capability is crucial for understanding complex reaction kinetics, identifying polymorphic transitions in crystallization processes, and optimizing reaction parameters such as temperature and pressure. mt.commdpi.com For example, in the hydrogenation of a related compound, phenylacetylene, in situ Raman spectroscopy has been used to observe the sequential conversion to styrene and then to ethylbenzene, demonstrating its power in elucidating reaction pathways. uu.nl

Table 2: Key Raman Shifts for this compound

Functional Group/ Moiety Vibrational Mode Wavenumber (cm⁻¹)
Aromatic Ring Ring Breathing ~1000
C=C (Aromatic) Stretch ~1605
C=O (Ester) Stretch ~1735
C-H (Aromatic) Bend ~1030

This interactive table highlights the primary Raman shifts used to identify and quantify this compound during in situ reaction analysis.

Mass Spectrometry Fragmentation Patterns and Ionization Mechanisms of this compound

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In Electron Ionization (EI) mass spectrometry, the most common ionization method, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.ukruc.dk

The ionization of this compound (C₉H₁₀O₂) begins with the removal of an electron, typically one of the non-bonding electrons from an oxygen atom due to their lower ionization energy, to form the molecular ion at m/z 150. ruc.dk

M [C₆H₅CH₂COOCH₃] + e⁻ → M⁺• [C₆H₅CH₂COOCH₃]⁺• + 2e⁻

This molecular ion then fragments through several predictable pathways. The resulting mass spectrum displays the relative abundance of these fragments, providing a unique pattern that aids in structural identification.

One of the most significant fragmentation pathways for this compound involves the cleavage of the bond between the benzyl group and the carbonyl group (alpha-cleavage). This cleavage is highly favored because it results in the formation of the very stable benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺). This fragment is responsible for the base peak (the most intense peak) in the spectrum at m/z 91 . nih.govmassbank.eu

[C₆H₅CH₂COOCH₃]⁺• → [C₆H₅CH₂]⁺ (rearranges to tropylium ion) + •COOCH₃ m/z 150 → m/z 91

Other notable fragments include:

m/z 59 : This peak corresponds to the [COOCH₃]⁺ ion, formed by the cleavage of the benzyl-carbonyl bond where the charge is retained on the methoxycarbonyl fragment.

m/z 65 : This fragment arises from the loss of an acetylene molecule (C₂H₂) from the tropylium ion. nih.gov

m/z 150 : The molecular ion peak, while not the most intense, is typically observable and confirms the molecular weight of the compound. nih.govmassbank.eu

Table 3: Prominent Mass Spectrometry Fragments of this compound (EI-MS)

m/z Value Proposed Fragment Ion Structure Fragmentation Pathway
150 [C₆H₅CH₂COOCH₃]⁺• Molecular Ion (M⁺•)
91 [C₇H₇]⁺ Alpha-cleavage, formation of benzyl/tropylium cation
65 [C₅H₅]⁺ Loss of acetylene (C₂H₂) from the tropylium ion

This interactive table details the major fragment ions observed in the electron ionization mass spectrum of this compound, providing insight into its molecular structure.

Biological Activities and Mechanistic Investigations of Methyl Phenylacetate

Antimicrobial and Antifungal Activity Mechanisms

Methyl phenylacetate (B1230308) has demonstrated notable antifungal properties, particularly in the context of plant-pathogen interactions. Research has primarily focused on its ability to inhibit the growth and development of pathogenic fungi.

The primary antifungal mechanism of methyl phenylacetate observed in studies is its fungistatic action, specifically the inhibition of spore germination. nih.govfrontiersin.org Research on the biocontrol bacterium Bacillus mycoides (strain BM02) identified this compound as one of the volatile compounds it produces to combat the plant pathogen Fusarium oxysporum f. sp. lycopersici (Fol), the causative agent of Fusarium wilt in tomatoes. nih.govfrontiersin.org

Detailed laboratory assays revealed that this compound effectively suppresses the germination of Fol spores but does not impact the subsequent hyphal growth, indicating that its activity is targeted at the initial stages of fungal development. nih.govfrontiersin.org While the precise cellular targets within the fungal spore have not been fully elucidated, this specific inhibitory action suggests an interference with essential germination pathways. It has been proposed that volatile compounds like this compound may act as signals that modulate the defense-related metabolism within plant root tissues, which in turn could retard the normal development of fungal hyphae. nih.gov However, direct evidence of specific pathway perturbation within the fungus by this compound is an area requiring further investigation.

The related compound, phenylacetic acid (PAA), produced by the same bacterium, exhibits a more potent inhibitory effect on spore germination than this compound. nih.govfrontiersin.org

Table 1: Inhibitory Effects of this compound on Fusarium oxysporum f. sp. lycopersici Spore Germination

Treatment MethodCompoundConcentration for ~70-80% InhibitionConcentration for Complete Inhibition
FumigationThis compound10 mg/mLNot specified
FumigationPhenylacetic Acid2 mg/mLNot specified
Direct ContactThis compoundNot specified20 mg/mL
Direct ContactPhenylacetic AcidNot specified0.25 mg/mL

Data sourced from a study on volatile compounds from Bacillus mycoides BM02. nih.gov

The specific mechanisms through which this compound may interact with fungal cell membranes and affect their permeability have not been extensively detailed in available research. General antifungal mechanisms often involve the disruption of the plasma membrane, frequently by targeting ergosterol, a key component of fungal membranes. nih.govebsco.comnih.gov However, studies directly linking this compound to ergosterol binding or the formation of pores in the fungal membrane are lacking. The observation that this compound primarily inhibits spore germination rather than causing hyphal lysis suggests that its primary mode of action may not be direct membrane disruption, which often leads to cell death. nih.govfrontiersin.org Further research is needed to explore potential subtle interactions with membrane proteins or lipid composition that could interfere with the signaling cascades required for germination.

Insecticidal and Repellent Action Mechanisms

While some natural volatile compounds are known for their insecticidal and repellent properties, the specific mechanisms of action for this compound in this regard are not well-documented in scientific literature.

There is currently a lack of direct scientific evidence demonstrating that this compound acts as an insecticidal agent by modulating neurotransmitter systems. Many neurotoxic insecticides function by targeting key proteins such as acetylcholinesterase (AChE), nicotinic acetylcholine receptors (nAChR), or voltage-gated sodium channels. nih.govnih.gov However, studies specifically implicating this compound in the inhibition or modulation of these targets in insects have not been found.

Allelopathic Effects and Plant-Plant/Plant-Microbe Interactions

This compound has been identified as a significant mediator in plant-microbe interactions, functioning as a volatile signal in the rhizosphere. Its role as a classic allelopathic agent in direct plant-plant interactions is less defined, though the activities of related compounds suggest this potential.

The most well-documented role of this compound is in the biocontrol activity of the plant growth-promoting rhizobacterium (PGPR) Bacillus mycoides. This bacterium, isolated from the tomato rhizosphere, produces this compound as a volatile organic compound (VOC). nih.govfrontiersin.org These volatiles play a crucial role in protecting tomato plants from Fusarium wilt disease. nih.govfrontiersin.org The bacterium and its emitted volatiles, including this compound, reduce the attachment of Fusarium oxysporum spores to the tomato roots, thereby decreasing the incidence of infection. nih.gov This interaction is a clear example of a beneficial plant-microbe relationship mediated by a chemical signal.

Furthermore, the closely related compound phenylacetic acid (PAA), also produced by B. mycoides, is known to have phytotoxic properties, a hallmark of allelopathy. nih.gov PAA can also function as a natural auxin, a class of plant hormones that regulate growth. nih.gov This dual role of PAA suggests that compounds like this compound released in the rhizosphere could have complex effects, potentially inhibiting the growth of competing plants while influencing the development of the host plant. The direct allelopathic effects of this compound on the seed germination and seedling growth of other plant species remain an area for further detailed investigation. scialert.netmdpi.com

Table 2: Role of this compound in Plant-Microbe Interactions

Producing OrganismTarget OrganismPlant HostObserved EffectMechanism
Bacillus mycoides (Strain BM02)Fusarium oxysporum f. sp. lycopersiciTomato (Solanum lycopersicum)Reduced severity of Fusarium wilt disease.Suppression of fungal spore germination; Reduced attachment of spores to plant roots.

This table summarizes findings on the biocontrol activity of B. mycoides through the production of volatile compounds including this compound. nih.govfrontiersin.org

Impact on Seed Germination and Plant Growth Regulatory Mechanisms

This compound is the methyl ester of phenylacetic acid (PAA), a compound recognized as a natural auxin in the shoots of various higher plants nih.gov. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. PAA, like the more commonly known indole-3-acetic acid (IAA), is involved in processes such as the initiation of lateral roots targetmol.com. Research has identified both methyl indoleacetate and this compound in the extracts of etiolated seedlings, suggesting their presence and potential role during early plant development fraterworks.com.

The influence of this compound extends to interactions with other organisms in the plant's environment. For instance, studies on the biocontrol bacterium Bacillus mycoides have shown that it produces both PAA and this compound. These volatile compounds were found to suppress spore germination of the pathogenic fungus Fusarium oxysporum targetmol.comsigmaaldrich.com. While PAA showed a more significant effect, this compound also contributed to the antifungal activity, indicating its role in protecting plants from pathogens by inhibiting the initial stages of fungal infection targetmol.comsigmaaldrich.com. This activity highlights a mechanism where the compound doesn't affect the fungal hyphal growth directly but prevents the germination of spores, a critical step in the infection process targetmol.com.

CompoundOrganism StudiedObserved EffectReference
This compound Fusarium oxysporum f. sp. lycopersiciSuppression of spore germination targetmol.com
Phenylacetic acid (PAA) Fusarium oxysporum f. sp. lycopersiciStrong suppression of spore germination targetmol.com
This compound Phaseolus seedlingsIsolated from etiolated seedlings fraterworks.com

Root Exudate Composition and Soil Microbiome Interactions

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity. Plants release a variety of compounds, known as root exudates, which play a critical role in shaping the composition of the soil microbiome nih.govmdpi.comthegoodscentscompany.comnih.gov. These exudates serve as nutrient sources and signaling molecules for soil microbes nih.govsmpdb.ca.

Role in Pheromone Communication and Olfactory Receptor Binding Mechanisms

This compound plays a role in the chemical communication of insects, acting as a semiochemical that can be detected by their olfactory systems. For example, it is one of the volatile compounds identified from the headspace of potato foliage and tubers, which are hosts for the Guatemalan potato moth, Tecia solanivora sigmaaldrich.com. In this context, it likely acts as a kairomone, a signal that benefits the receiving species (the moth) by helping it locate a food source.

The mechanism of detection involves olfactory receptors located on the insect's antennae. These receptors are specialized proteins that bind to specific odorant molecules, triggering a neural response wikipedia.orgresearchgate.net. While direct studies on the binding of this compound to specific insect olfactory receptors are limited, research on related compounds provides insight. For instance, in Drosophila melanogaster, one olfactory receptor was found to respond most strongly to methyl salicylate, with other aromatic esters like methyl benzoate also eliciting significant responses nih.gov. This suggests that olfactory receptors have binding pockets that can accommodate a range of structurally similar aromatic compounds. Given its structural similarity to these molecules, this compound is expected to bind to specific olfactory receptors in susceptible insects, enabling them to perceive its scent, which is often described as honey-like fraterworks.comsigmaaldrich.commdpi.com. This perception can then guide behaviors such as foraging or oviposition.

CompoundInsect SpeciesType of SignalReceptor/Detection
This compound Tecia solanivora (Guatemalan potato moth)Kairomone (Host cue)Detected in headspace of host plant sigmaaldrich.com
Methyl salicylate Drosophila melanogasterOdorantBest ligand for a specific olfactory receptor nih.gov
Methyl benzoate Drosophila melanogasterOdorantGood ligand for a specific olfactory receptor nih.gov

Metabolic Fate and Biotransformation Pathways in Biological Systems

Once in a biological system, this compound, like other xenobiotics, undergoes metabolic transformation to facilitate its excretion. The primary pathways involve hydrolysis followed by oxidation and conjugation reactions.

Enzymatic Hydrolysis and Conjugation Reactions

The initial and most significant metabolic step for this compound is enzymatic hydrolysis. Esterase enzymes present in the body cleave the ester bond, breaking down this compound into its constituent parts: phenylacetic acid and methanol (B129727) nih.gov. This rapid hydrolysis is a common fate for many flavoring esters in animals nih.gov.

Following hydrolysis, the resulting phenylacetic acid enters Phase II metabolism, where it undergoes conjugation reactions to increase its water solubility and facilitate elimination. The primary conjugation pathway for phenylacetic acid involves its activation to phenylacetyl-CoA, a reaction that requires Coenzyme A and ATP nih.gov. Subsequently, the activated phenylacetyl-CoA is conjugated with an amino acid. In humans, this is predominantly L-glutamine, a reaction catalyzed by glycine N-acyltransferase, to form phenylacetylglutamine, which is then excreted in the urine nih.gov. This pathway is a crucial route for nitrogen excretion, particularly in individuals with urea cycle defects nih.gov.

Cytochrome P450 Metabolism and Metabolite Identification

While hydrolysis is the main initial metabolic route, the resulting phenylacetic acid can also be a substrate for Phase I metabolism, primarily involving cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of hemoproteins that catalyze the oxidation of a wide variety of compounds, including drugs and other xenobiotics.

Metabolic Pathway of this compound

Environmental Fate and Ecotoxicological Mechanisms of Methyl Phenylacetate

Photodegradation Pathways and Kinetics in Aquatic and Atmospheric Environments

The transformation of methyl phenylacetate (B1230308) in the environment is significantly influenced by photochemical processes, which differ between atmospheric and aquatic systems. These processes are dictated by the compound's chemical structure and its interaction with environmental oxidants and solar radiation.

Role of Hydroxyl Radicals and Ozone in Atmospheric Degradation

Once released into the atmosphere, methyl phenylacetate is expected to exist exclusively in the vapor phase due to its vapor pressure of 0.13 mm Hg at 20°C nih.gov. The primary degradation pathway in the atmosphere is through reactions with photochemically-produced hydroxyl (•OH) radicals nih.gov. These highly reactive radicals are a major cleansing agent in the troposphere, initiating the oxidation of most volatile organic compounds.

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated using structure-activity relationship (SAR) models. This estimation predicts a rate constant of 3.7 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov. Based on this rate constant and an average atmospheric hydroxyl radical concentration, the atmospheric half-life of this compound is calculated to be approximately 8.6 days nih.gov. This suggests a moderate persistence in the atmosphere, allowing for potential transport from source areas.

While ozone (O₃) is another critical oxidant in the troposphere, particularly for compounds containing carbon-carbon double bonds, its role in the degradation of saturated aromatic esters like this compound is considered less significant compared to the hydroxyl radical pathway. Specific kinetic data for the reaction between this compound and ozone in the gas phase are not extensively documented, reinforcing the understanding that the reaction with hydroxyl radicals is the dominant atmospheric loss process.

Atmospheric Degradation Kinetics of this compound
ParameterValueReference
Primary Degradation PathwayReaction with Hydroxyl (•OH) Radicals nih.gov
Estimated Rate Constant (kOH)3.7 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov
Estimated Atmospheric Half-life8.6 days nih.gov

Photosensitized Reactions and Direct Photolysis in Water

In aquatic environments, the potential for photodegradation is governed by the compound's ability to absorb solar radiation. For direct photolysis to occur, a chemical must absorb light at wavelengths that penetrate the atmosphere and reach the water surface, typically above 290 nm nih.gov. This compound does not absorb UV light in this region of the solar spectrum nih.gov. Consequently, direct photolysis is not expected to be an important environmental fate process for this compound in water nih.gov.

However, indirect or photosensitized photolysis can occur. This process is initiated by the absorption of light by other substances naturally present in water, such as dissolved organic matter (DOM), which then transfer energy to the pollutant or generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can degrade the compound csbsju.edu. While this is a recognized degradation pathway for many organic pollutants in aquatic systems, specific studies detailing the photosensitized degradation of this compound in natural waters are limited. The efficiency of such reactions would be highly dependent on the specific composition and concentration of photosensitizing agents in the water body.

Biodegradation Mechanisms in Soil and Water Systems

Biodegradation is a crucial process determining the fate of this compound in soil and aquatic ecosystems. The compound serves as a carbon source for various microorganisms, which have evolved specific enzymatic pathways to break it down.

Microbial Degradation Pathways and Enzyme Identification

The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of its ester bond. Esterase enzymes, which are widespread in microorganisms, would cleave the molecule into methanol (B129727) and phenylacetate (also known as phenylacetic acid or PAA) nih.gov. PAA is a central intermediate in the microbial degradation of numerous aromatic compounds researchgate.netfrontiersin.org.

The aerobic bacterial degradation pathway for PAA is well-characterized and is found in approximately 16% of sequenced bacterial genomes, including in genera such as Pseudomonas, Escherichia, and Azoarcus researchgate.netfrontiersin.orgnih.govethz.chnih.gov. This unconventional hybrid pathway utilizes CoA thioesters, a feature typically associated with anaerobic metabolism nih.govethz.ch. The key steps are:

Activation: Phenylacetate is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase (PaaK) researchgate.netnih.govnih.gov.

Ring Epoxidation: The aromatic ring of phenylacetyl-CoA is attacked by a multicomponent oxygenase system (PaaA-E ), which forms an epoxide across one of the double bonds researchgate.netnih.gov.

Isomerization and Hydrolytic Cleavage: The epoxide undergoes isomerization to an oxepin, followed by hydrolytic ring cleavage (PaaG, PaaZ ) researchgate.netnih.gov. This breaks open the stable aromatic ring.

Central Metabolism: Subsequent enzymatic reactions further break down the ring cleavage product, ultimately yielding intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can be used for cell growth and energy ethz.ch.

The genes encoding these enzymes are typically organized in a conserved paa gene cluster researchgate.netnih.gov.

Key Enzymes in the Aerobic Phenylacetate Degradation Pathway
Enzyme (Gene)FunctionReference
EsteraseInitial hydrolysis of this compound to phenylacetate and methanolInferred from nih.gov
Phenylacetate-CoA ligase (PaaK)Activates phenylacetate to phenylacetyl-CoA researchgate.netnih.govnih.gov
Ring-hydroxylating oxygenase complex (PaaA-E)Catalyzes the epoxidation of the aromatic ring researchgate.netnih.gov
Ring-opening enzymes (PaaG, PaaZ)Performs hydrolytic cleavage of the unstable ring intermediate researchgate.netnih.gov

Anaerobic vs. Aerobic Degradation Kinetics

Biodegradation of this compound can occur under both aerobic and anaerobic conditions, though the pathways and rates differ significantly.

Aerobic degradation is generally a more rapid and efficient process for aromatic compounds. Standard ecotoxicological tests support this for this compound. For instance, in a Closed Bottle test, 75% degradation was observed over 28 days, indicating that aerobic biodegradation is an important environmental fate process nih.gov. The aerobic pathway, as described above, uses molecular oxygen for the initial ring attack, which is an energetically favorable process nih.gov.

Anaerobic degradation of the phenylacetate moiety proceeds through a different strategy. In the absence of oxygen, microorganisms like the denitrifying bacterium Thauera aromatica activate the aromatic ring via reduction rather than oxidation ethz.ch. The pathway involves the oxidation of phenylacetyl-CoA to phenylglyoxylate, which is then converted to benzoyl-CoA, a common central intermediate in the anaerobic degradation of aromatic compounds ethz.ch. This process is typically slower and less energetically favorable than aerobic degradation, often requiring alternative electron acceptors like nitrate or sulfate. Phenylacetate has been identified as an intermediate during the anaerobic degradation of complex organic materials, with its accumulation sometimes indicating overload conditions in anaerobic digesters nih.gov.

While direct comparative kinetic data for this compound are scarce, studies on similar compounds like parabens (which are also esters) show that aerobic degradation half-lives can be orders of magnitude shorter than anaerobic half-lives researchgate.net. It is therefore expected that this compound will persist longer in anoxic or anaerobic environments like deep sediments or contaminated groundwater compared to oxygenated surface waters and soils.

Ecotoxicity Mechanisms in Non-Target Organisms

Specific data on the ecotoxicological mechanisms of this compound in non-target organisms are limited. Many standard safety data sheets indicate that ecotoxicity data are not available or that the compound is not classified as environmentally hazardous thermofisher.com. However, based on its physicochemical properties as a moderately hydrophobic, neutral organic compound (log Kow ≈ 1.82), a general mechanism of toxicity can be inferred nih.gov.

The most probable mechanism of acute toxicity in aquatic organisms is baseline narcosis , also known as non-polar narcosis. This is a non-specific mode of action that does not involve interaction with a specific receptor. Instead, the toxicity is directly related to the concentration of the chemical that partitions into the lipid membranes of cells, particularly nerve cells.

It is important to note that this proposed mechanism is based on the general principles of aquatic toxicology for neutral organic chemicals and is not derived from specific mechanistic studies on this compound.

Aquatic Organism Responses to Environmental Exposure

A comprehensive review of available scientific literature and safety data reveals a notable lack of specific ecotoxicological data for this compound concerning aquatic organisms. Safety data sheets explicitly state that the substance consists of components with unknown acute and long-term hazards to the aquatic environment vigon.com.

Typically, the ecotoxicological assessment of a chemical for aquatic ecosystems involves standardized tests on a range of organisms representing different trophic levels. These tests determine concentrations that cause adverse effects, such as mortality or inhibition of growth and reproduction. Key metrics include:

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of a test population of fish over a specified period, usually 96 hours usgs.govecotoxbrasil.org.br.

EC50 (Effective Concentration, 50%): The concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of a test population of invertebrates, such as Daphnia magna, typically over 48 hours usgs.govecotoxbrasil.org.broasis-lmc.org.

Growth Inhibition Tests: Performed on primary producers like algae to determine the concentration that inhibits growth.

Despite the established methodologies for aquatic toxicity testing, specific LC50 or EC50 values for this compound for representative species like fish, daphnids, or algae are not available in the reviewed scientific literature vigon.comscbt.com. Therefore, a quantitative assessment of its direct impact on aquatic life cannot be provided at this time.

Soil Microorganism Community Structure and Function Alterations

Unlike the aquatic environment, research into the role of this compound in soil ecosystems provides specific insights into its interactions with microorganisms. This compound is produced by various soil bacteria as a microbial volatile organic compound (mVOC), suggesting it plays a role in microbial communication and defense frontiersin.orgmdpi.comfrontiersin.orgoup.com.

Antifungal Activity and Community Structure Modulation

Detailed research has demonstrated that this compound, produced by the biocontrol bacterium Bacillus mycoides (strain BM02), has a direct functional impact on certain soil fungi frontiersin.orgnih.gov. This bacterium, isolated from the tomato rhizosphere, produces both this compound (MPA) and phenylacetic acid (PAA) frontiersin.orgnih.gov.

Studies have shown that these volatile compounds can suppress plant diseases by inhibiting pathogenic fungi frontiersin.org. Specifically, chemically synthesized this compound was found to suppress the germination of spores of the fungal pathogen Fusarium oxysporum f. sp. lycopersici, which causes Fusarium wilt in tomatoes frontiersin.orgnih.gov. The inhibitory effect of this compound was observed to be less potent than that of phenylacetic acid. Notably, neither compound had an effect on the subsequent hyphal growth of the fungus, indicating a specific mechanism targeting the germination stage frontiersin.orgnih.gov.

This targeted antifungal activity is a clear mechanism by which this compound can alter the structure of the soil microorganism community. By inhibiting the proliferation of specific fungal species like Fusarium oxysporum, bacteria that produce this compound can gain a competitive advantage, thereby influencing the microbial balance within the rhizosphere.

Table 1: Effect of this compound on Fungal Spore Germination
CompoundProducing OrganismTarget OrganismObserved EffectFunctional Impact
This compound (MPA)Bacillus mycoides strain BM02Fusarium oxysporum f. sp. lycopersiciSuppression of spore germinationAlteration of fungal community structure through competitive inhibition
Phenylacetic Acid (PAA)Bacillus mycoides strain BM02Fusarium oxysporum f. sp. lycopersiciSuppression of spore germination (more potent than MPA)Alteration of fungal community structure through competitive inhibition

This table summarizes the findings from research on the antifungal properties of this compound produced by soil bacteria. frontiersin.orgnih.gov

Alterations in Soil Function

Future Directions and Emerging Research Methodologies in Methyl Phenylacetate Studies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Process Optimization

Table 1: Applications of AI/ML in Methyl Phenylacetate (B1230308) Research

Application Area AI/ML Technique Potential Impact
Compound Discovery Generative Models Design of novel methyl phenylacetate derivatives with enhanced fragrance, flavor, or biological properties.
Synthesis Planning Retrosynthesis Algorithms (e.g., ASKCOS) Rapid identification of efficient, cost-effective, and sustainable synthetic routes. biopharmatrend.com
Process Optimization Bayesian Optimization, Neural Networks Fine-tuning of reaction parameters (temperature, catalyst, etc.) to maximize yield and minimize byproducts. arxiv.org

Development of Novel Analytical Sensors for Real-Time Monitoring

The ability to monitor chemical processes in real-time is crucial for quality control, efficiency, and safety. Emerging research focuses on developing novel sensors for the continuous monitoring of this compound concentrations in various settings. These advanced sensors, including miniaturized electrochemical and optical sensors, offer high sensitivity and selectivity. rsc.org

The development of biosensors represents a promising frontier. By immobilizing enzymes or other biological recognition elements onto a transducer, it is possible to create highly specific sensors for this compound. Such sensors could be integrated into microfluidic devices, or "lab-on-a-chip" systems, for automated, real-time analysis during industrial production or for environmental monitoring. nih.gov These technologies would allow for immediate feedback and control of the synthesis process, ensuring consistent product quality and rapid detection of any process deviations.

Green Synthesis Strategies for Enhanced Sustainability

In response to growing environmental concerns, a significant research effort is directed towards developing "green" and sustainable methods for synthesizing this compound. rsc.org Traditional synthesis routes often involve hazardous reagents, such as sodium cyanide, or harsh reaction conditions. google.compatsnap.com Modern green chemistry approaches aim to mitigate this environmental impact.

Key strategies include:

Catalysis: Utilizing efficient catalysts, such as those based on palladium, can enable reactions under milder conditions and reduce waste. rsc.org The use of nanoclay-supported metal catalysts also presents a greener alternative for related reactions like deprotection of phenolic esters. jetir.org

Alternative Reagents: Replacing toxic reagents is a primary goal. For instance, methods using dimethyl carbonate or employing Grignard reagents are being explored to avoid the use of cyanides. google.comchemicalbook.com

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly route to this compound under mild conditions. chemicalbook.com

Solvent-Free Conditions: Conducting reactions without a solvent or in greener solvents minimizes volatile organic compound (VOC) emissions and simplifies product purification. jetir.org

These strategies not only reduce the environmental footprint of this compound production but can also lead to safer and more economically viable processes. rsc.org

Advanced Biological Screening and Mechanistic Elucidation Techniques

While this compound is primarily known for its sensory properties, its full range of biological activities remains largely unexplored. chemicalbook.com Advanced biological screening techniques are now enabling a broader investigation into its potential applications. High-throughput screening (HTS) allows for the rapid testing of this compound and its derivatives against a vast array of biological targets, potentially uncovering novel pharmaceutical or agrochemical activities.

To understand the mechanisms behind any observed activity, modern techniques are employed. For instance, if a compound shows promise, detailed mechanistic studies using techniques like X-ray crystallography or cryo-electron microscopy can reveal how it interacts with its biological target at a molecular level. Computational modeling and molecular dynamics simulations can further elucidate these interactions and guide the design of more potent derivatives.

Multi-Omics Approaches in Understanding Biological Interactions

To gain a comprehensive understanding of how this compound interacts with biological systems, researchers are turning to multi-omics approaches. mdpi.com This strategy integrates data from various "omes"—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of cellular and organismal responses. wilhelm-lab.comthermofisher.com

For example, a multi-omics study could reveal:

Transcriptomics (RNA): Which genes are turned on or off in cells exposed to this compound.

Proteomics (Proteins): How the levels of cellular proteins change in response to the compound.

Metabolomics (Metabolites): How this compound is metabolized and what downstream metabolic pathways are affected. apexbt.com

By combining these datasets, researchers can construct detailed models of the compound's biological effects, identify biomarkers of exposure, and elucidate its mechanism of action with unprecedented detail. mdpi.comnih.gov This deep biological understanding is critical for discovering new applications and ensuring the safety of existing ones.

Q & A

Q. What are the established laboratory synthesis methods for methyl phenylacetate, and how can purity be optimized?

this compound is synthesized via esterification of phenylacetic acid with methanol in the presence of sulfuric acid as a catalyst. Key steps include refluxing the mixture, neutralization with sodium bicarbonate, and purification via vacuum distillation (yield ~86%, bp 94–96°C/5 mmHg). For hydrolysis, refluxing with NaOH followed by acid precipitation yields phenylacetic acid (92% yield) . Purity optimization involves rigorous drying (Na₂SO₄), fractional distillation, and characterization via NMR or GC-MS.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protection : Use nitrile gloves, chemical-resistant suits, and eye protection. Inspect gloves before use and avoid skin contact .
  • Ventilation : Work in a fume hood to prevent vapor inhalation .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Reseal opened containers immediately .
  • Spill management : Absorb spills with inert material and dispose as hazardous waste .

Q. What physicochemical properties of this compound are essential for experimental design?

Key properties include:

  • Molecular formula: C₉H₁₀O₂
  • Molecular weight: 150.17 g/mol
  • Boiling point: ~220°C (lit.)
  • Density: 1.064 g/cm³
  • Solubility: Insoluble in water; miscible with organic solvents (e.g., ethanol, ether) . These properties inform solvent selection, reaction conditions, and analytical techniques (e.g., HPLC).

Q. How is acute toxicity assessed for this compound, and what are the findings?

Acute toxicity is evaluated via oral and dermal LD₅₀ tests in rodents. Reported values:

  • Oral LD₅₀ (rats): 2.55 g/kg
  • Dermal LD₅₀ (rabbits): 2.4 g/kg Skin irritation in rabbits is mild, and human patch tests (8% in petrolatum) show no sensitization . These data classify it as low-risk for acute exposure.

Q. What regulatory status does this compound hold, and how does this impact research applications?

this compound is Generally Recognized as Safe (GRAS) by the FDA for food use (21 CFR 121.1164) and approved by FEMA (2733) as a flavoring agent. This status facilitates its use in food-related research but requires compliance with purity standards (e.g., FCC grade) .

Advanced Research Questions

Q. How can contradictions between acute toxicity data and chronic toxicity uncertainties be resolved?

Existing acute data suggest low toxicity, but chronic exposure effects remain unstudied. Resolution strategies include:

  • Long-term rodent studies : Administer subchronic doses (e.g., 90-day OECD 408 protocol) to assess organ toxicity.
  • In vitro models : Use hepatic cell lines to evaluate metabolic byproducts (e.g., hydrolysis to phenylacetic acid).
  • Comparative analysis : Benchmark against structurally similar acetates with known chronic toxicity profiles .

Q. What methodologies are recommended for assessing environmental persistence and biodegradation of this compound?

  • Biodegradation : Conduct OECD 301 tests (e.g., Closed Bottle Test) to measure biochemical oxygen demand over 28 days.
  • Bioaccumulation : Estimate log P (octanol-water partition coefficient) via shake-flask methods; predicted log P = 2.1 indicates moderate bioaccumulation potential.
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., methyl 2-phenylacetate vs. methyl 3-phenylacetate) via coupling patterns and carbon shifts.
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₉H₁₀O₂⁺ requires m/z 150.0681).
  • IR spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .

Q. What experimental designs address gaps in dermal absorption data for this compound?

  • Franz diffusion cells : Apply this compound to ex vivo human skin to measure permeation rates.
  • Mass balance studies : Quantify residual compound in stratum corneum tapes post-application.
  • Metabolite tracking : Use LC-MS to detect phenylacetic acid in receptor fluids, indicating hydrolysis .

Q. How do synthesis byproducts impact catalytic efficiency in this compound production?

Common byproducts (e.g., unreacted phenylacetic acid or dimethyl sulfate) can inhibit esterification. Mitigation strategies:

  • Catalyst optimization : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica) to reduce side reactions.
  • Process monitoring : Use inline FTIR to track ester formation and adjust reactant stoichiometry dynamically.
  • Purification : Employ silica gel chromatography to isolate this compound from acidic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.